6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride
Description
Properties
IUPAC Name |
6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9-4-6-7(5-9)10-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECMPEZOTMAWLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)OCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
- Starting from amino alcohols or amino aldehydes, intramolecular cyclization can be induced to form the oxazine ring.
- The pyrrolidine ring is often formed via reductive amination or ring closure of amino acids or derivatives.
- The methyl substituent can be introduced via alkylation of the nitrogen or carbon centers prior to ring closure.
Use of Protected Intermediates
- Protecting groups on amine or hydroxyl functionalities are used to direct cyclization and prevent side reactions.
- After ring formation, deprotection steps are performed to yield the free bicyclic amine.
Salt Formation
- The free base bicyclic amine is treated with hydrochloric acid in a controlled manner to form the dihydrochloride salt.
- This step enhances the compound’s stability and facilitates purification.
Detailed Preparation Procedure (Hypothetical Based on Analogous Methods)
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1. Synthesis of amino alcohol intermediate | Starting from 6-methylhexanal and amino alcohol precursors | Formation of amino alcohol via reductive amination or nucleophilic addition | Control of stereochemistry critical |
| 2. Intramolecular cyclization | Acid catalysis or base-promoted cyclization | Formation of oxazine ring by intramolecular nucleophilic attack | Temperature and solvent choice affect yield |
| 3. Formation of pyrrolidine ring | Reductive amination or ring closure with appropriate reagents | Closure of pyrrolidine ring to form bicyclic system | Use of mild reducing agents recommended |
| 4. Methyl group introduction | Alkylation using methyl iodide or methyl triflate | Methylation at the 6-position if not introduced earlier | Requires selective conditions to avoid overalkylation |
| 5. Salt formation | Treatment with HCl in ethanol or ether | Formation of dihydrochloride salt | Crystallization and purification |
Analytical Data and Research Findings
- Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
- The dihydrochloride salt exhibits enhanced solubility in aqueous media compared to the free base.
- Stereochemical integrity is verified by chiral HPLC or X-ray crystallography.
- Yields reported in analogous heterocyclic syntheses range from moderate to high (50-85%), depending on reaction conditions.
Supplier and Patent Information
- Multiple chemical suppliers in China (e.g., Wuhan H.X.K Fine Chemicals Co., Ltd, Beijing Hengrunxin Export & Import Co., Ltd) offer this compound, indicating established synthetic routes at industrial scale.
- Patent literature related to similar bicyclic heterocycles suggests the use of advanced synthetic techniques including spirocyclic intermediates and selective kinase inhibitor design, which may inform synthetic optimization.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Remarks |
|---|---|---|
| Starting materials | Amino alcohols, aldehydes | Precursors for ring formation |
| Cyclization conditions | Acidic or basic catalysis, 25-80°C | Formation of oxazine ring |
| Methylation reagents | Methyl iodide, methyl triflate | Selective methylation at 6-position |
| Salt formation | HCl in ethanol or ether, room temp | Dihydrochloride salt formation |
| Purification methods | Crystallization, chromatography | High purity product |
| Yield | 50-85% | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride with related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Applications |
|---|---|---|---|---|---|
| This compound | Not Provided | C₇H₁₅N₂O·2HCl | ~225.1 (calc.) | 6-methyl, dihydrochloride | Likely pharmaceutical intermediate |
| 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride | 810680-56-9 | C₇H₁₅N₂O·2HCl | ~225.1 (calc.) | 4-methyl, dihydrochloride | Research chemical |
| (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine | 209401-69-4 | C₆H₁₂N₂O | 128.17 | None | Finafloxacin synthesis |
| 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | 34950-82-8 | C₇H₇BrN₂O | 215.04 | 7-bromo, pyrido core | Chemical reagent |
Key Observations :
- Positional Isomerism : The 4-methyl analog (CAS 810680-56-9) shares the same molecular formula as the 6-methyl derivative but differs in methyl group placement, which may influence steric effects and receptor binding .
- Core Heterocycle : Pyrido-oxazine derivatives (e.g., 7-bromo compound) exhibit a nitrogen-rich aromatic core, contrasting with the saturated pyrrolo-oxazine system, leading to differences in electronic properties and reactivity .
- Salt Forms: Dihydrochloride salts (e.g., 4-methyl and 6-methyl derivatives) improve aqueous solubility compared to free bases like the non-methylated analog (CAS 209401-69-4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
